Butanoic acid, 4-bromo-3-oxo-
Description
Contextualization within Halogenated Ketocarboxylic Acids
Butanoic acid, 4-bromo-3-oxo- belongs to the class of halogenated ketocarboxylic acids. This classification signifies that its structure is defined by three key functional groups: a carboxylic acid (-COOH), a ketone (C=O), and a halogen atom (in this case, bromine). cymitquimica.com The relative positions of these groups are crucial to its chemistry. It is a β-ketocarboxylic acid because the ketone group is on the beta-carbon (C3) relative to the carboxyl group. schoolwires.net Simultaneously, it is an α-haloketone, as the bromine atom is attached to the alpha-carbon (C4) relative to the ketone. wikipedia.org
This dual classification is significant. β-Ketocarboxylic acids are known for their propensity to undergo decarboxylation (loss of CO₂) upon heating. schoolwires.netmdpi.com Meanwhile, the α-haloketone moiety is a highly reactive electrophilic site, susceptible to nucleophilic substitution reactions where the halogen acts as a leaving group. wikipedia.org The presence of both functionalities within the same molecule makes Butanoic acid, 4-bromo-3-oxo- a versatile building block, offering multiple pathways for chemical modification. The reactivity of this class of compounds is often influenced by the electron-withdrawing effects of the halogen and carbonyl groups, which can increase the acidity of adjacent protons. wikipedia.org
Historical Perspectives on Synthetic Utility
The synthetic value of Butanoic acid, 4-bromo-3-oxo- and its derivatives has been recognized in academic and industrial research for several decades. Its utility is primarily as a precursor or intermediate in the construction of more complex molecular architectures.
A notable application from the 1980s involves its use in the synthesis of indole (B1671886) derivatives. clockss.org Specifically, research published in 1986 detailed the reaction of related 5-bromo-4-oxo-tetrahydroindoles with the dianion of ethyl acetoacetate (B1235776) to produce intermediates that, through a series of steps including dehydration and dehydrobromination, yield 4-(4-indolyl)-3-oxobutanoic acid derivatives. clockss.org These structures are significant as they form the core of certain ergot alkaloids, a class of biologically active compounds. clockss.org
More recently, in the early 2000s, derivatives of Butanoic acid, 4-bromo-3-oxo- gained attention as key intermediates in the pharmaceutical industry. A 2003 patent describes a process for the large-scale synthesis of 4-bromo-2-oxyimino butyric acid derivatives. google.com These compounds are highlighted as valuable intermediates for the synthesis of commercially important cephalosporin (B10832234) antibiotics, which feature a specific side chain attached to the 7-amino position of the cephalosporin core. google.com The patent emphasizes the production of the desired (Z)-isomer in high purity, showcasing the compound's role in complex, stereoselective syntheses. google.com
Structural Basis for Chemical Reactivity
The chemical reactivity of Butanoic acid, 4-bromo-3-oxo- is a direct consequence of the interplay between its three functional groups. The molecule possesses several reactive sites, making it a versatile substrate for various organic transformations.
The Carboxylic Acid Group: This group imparts acidity to the molecule and can undergo typical carboxylic acid reactions, such as esterification and amide bond formation. schoolwires.net It also plays a crucial role in the molecule's water solubility. schoolwires.net
The β-Keto Group: The ketone at the C-3 position makes the α-hydrogens (at C-2) acidic and susceptible to deprotonation, allowing the formation of an enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. Furthermore, the entire β-ketocarboxylic acid system is thermally unstable and prone to decarboxylation, which can be a synthetically useful transformation to generate an α-bromo ketone from the corresponding acid. schoolwires.netmdpi.com
The α-Bromo Position: The bromine atom is located on the carbon adjacent (alpha) to the ketone carbonyl group. This α-bromoketone functionality is a potent electrophile. wikipedia.org The electron-withdrawing nature of the adjacent carbonyl group makes the bromine an excellent leaving group in nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of a wide range of nucleophiles—such as amines, thiols, and alkoxides—at the C-4 position.
The combination of an acidic proton at C-2, a leaving group at C-4, and the carbonyl and carboxyl functionalities provides chemists with multiple handles to selectively modify the molecule, underpinning its utility as a versatile intermediate in multi-step syntheses. clockss.orggoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCCOPFYJURPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348408 | |
| Record name | butanoic acid, 4-bromo-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27807-85-8 | |
| Record name | butanoic acid, 4-bromo-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Butanoic Acid, 4 Bromo 3 Oxo
Direct Bromination Approaches
Direct bromination methods involve the introduction of a bromine atom at the C-4 position of a butanoic acid derivative. These approaches are often favored for their atom economy and straightforward reaction pathways.
Alpha-Bromination of Beta-Keto Acids
The alpha-bromination of β-keto acids, such as acetoacetic acid, presents a direct route to 4-bromo-3-oxobutanoic acid. This reaction typically proceeds under acidic conditions, where the acid catalyzes the enolization of the β-keto acid. The resulting enol tautomer, which is nucleophilic at the α-carbon (C-2) and the γ-carbon (C-4), can then react with an electrophilic bromine source, such as molecular bromine (Br₂). masterorganicchemistry.comwikipedia.org
The mechanism involves the protonation of the carbonyl oxygen, which facilitates the formation of the enol. The enol then attacks a bromine molecule, leading to the formation of the α-brominated product and hydrogen bromide. youtube.com While the methylene (B1212753) group (C-2) is generally more acidic, the terminal methyl group (C-4) can also be brominated. askthenerd.com Selectivity for bromination at the C-4 position can be influenced by reaction conditions such as the choice of solvent and catalyst.
A general representation of this reaction is as follows:
CH₃COCH₂COOH + Br₂ → BrCH₂COCH₂COOH + HBr
| Reactant | Reagent | Product |
| Acetoacetic acid | Bromine (Br₂) | Butanoic acid, 4-bromo-3-oxo- |
Bromination of Butanoic Acid Derivatives (e.g., 2-methoxyimino-3-oxo-butyric acid)
A well-documented approach involves the bromination of derivatives of butanoic acid, such as tert-butyl 2-methoxyimino-3-oxo-butyrate. This method offers a high degree of control and can be performed on a large scale. The process involves the reaction of the butanoic acid derivative with bromine in the presence of acetyl bromide and an alcohol, such as methanol (B129727) or ethanol, in an organic solvent like ethyl acetate (B1210297) or dichloromethane. google.com
This reaction is typically carried out at low temperatures, ranging from -15 °C to +15 °C. google.com The use of an alcohol in the reaction mixture has been found to reduce the formation of di- and poly-brominated byproducts. google.com The reaction proceeds via the simultaneous cleavage of the tert-butyl ester and the bromination of the methyl group at the 4-position.
Below is a table summarizing typical reaction conditions for this process:
| Starting Material | Reagents | Solvent | Temperature |
| tert-butyl 2-methoxyimino-3-oxo butyrate | Bromine, Acetyl bromide, Methanol | Ethyl acetate | -10 °C to 5 °C |
| tert-butyl 2-methoxyimino-3-oxo butyrate | Bromine, Acetyl bromide, Ethanol | Ethyl acetate | -10 °C to 5 °C |
Indirect Synthetic Routes
Indirect routes to Butanoic acid, 4-bromo-3-oxo- involve the construction of the carbon skeleton with the bromine atom already in place or introduced at a later stage through a series of transformations.
Utilizing Succinic Anhydride (B1165640) Derivatives
While the direct reaction of succinic anhydride with bromine is not a viable route, derivatives of succinic acid can be employed. For instance, 2,3-dibromo-succinic acid can be synthesized from fumaric acid (which can be derived from succinic acid) by reaction with hydrogen bromide and hydrogen peroxide. google.com This dibrominated compound could then potentially be converted to the target molecule through a series of reactions involving selective dehydrobromination and decarboxylation, although this is not a commonly reported pathway.
A more plausible, though multi-step, approach could involve the conversion of a brominated succinic acid derivative to a suitable precursor that can then be transformed into the desired β-keto acid.
Approaches Involving Alpha-Bromo Esters
Alpha-bromo esters are versatile starting materials for the synthesis of Butanoic acid, 4-bromo-3-oxo-. One potential strategy is the hydrolysis of ethyl 4-bromo-3-oxobutanoate. This ester can be prepared and subsequently hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
Another prominent method utilizing α-bromo esters is the Reformatsky reaction. organic-chemistry.orgwikipedia.org In a hypothetical application of this reaction, an α-bromo ester could be reacted with a suitable aldehyde or ketone in the presence of zinc to form a β-hydroxy ester. Subsequent oxidation of the hydroxyl group to a ketone and hydrolysis of the ester would yield the desired 4-bromo-3-oxobutanoic acid.
The general scheme for a Reformatsky-based synthesis is as follows:
R'CHO + BrCH₂COOR + Zn → R'CH(OH)CH₂COOR → R'COCH₂COOR → R'COCH₂COOH
| Reaction Type | Key Intermediate | Final Steps |
| Reformatsky Reaction | β-hydroxy ester | Oxidation and Hydrolysis |
Reductive Transformations from Related Oxo-Bromophenyl Butanoic Acids
A speculative indirect route could involve the reductive transformation of a related oxo-bromophenyl butanoic acid, such as 4-(4-bromophenyl)-4-oxobutanoic acid. chemsynthesis.com The aromatic ring in this precursor could potentially be reduced to a cyclohexyl ring under forcing conditions (e.g., high-pressure hydrogenation). Subsequent oxidative cleavage of the cyclohexyl ring could, in principle, lead to a dicarboxylic acid intermediate that could be further manipulated to afford the target compound. However, this would be a complex and low-yielding synthetic pathway with significant challenges in controlling selectivity.
Stereoselective Synthesis Approaches
The synthesis of chiral molecules, particularly intermediates for pharmaceuticals and other fine chemicals, demands precise control over stereochemistry. For analogues of 4-bromo-3-oxobutanoic acid, methodologies have been developed to establish specific stereocenters, either through asymmetric synthesis or by controlled introduction of substituents onto a prochiral substrate.
Enantioselective Synthesis of Analogues (e.g., (S)-3-(4-bromophenyl)butanoic acid)
The enantioselective synthesis of related chiral butanoic acids serves as a valuable model. A notable example is the large-scale production of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a key building block in the pharmaceutical industry. orgsyn.org This synthesis is achieved through a two-step process that ensures high yield and high enantiomeric purity.
The initial step involves an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. orgsyn.org This reaction is catalyzed by a rhodium complex with a chiral BINAP ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, which effectively induces the desired stereochemistry. orgsyn.org The subsequent step is the hydrolysis of the resulting ester, followed by a reverse crystallization process that further enhances the chiral purity of the final carboxylic acid product. orgsyn.org This method has proven to be reproducible, scalable, and cost-effective. orgsyn.org
Table 1: Key Steps in the Synthesis of (S)-3-(4-bromophenyl)butanoic acid orgsyn.orgorgsyn.org
| Step | Reaction Type | Key Reagents | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Enantioselective Michael Addition | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate, Bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-BINAP, 1,4-Dioxane, H₂O, Triethylamine | (S)-Ethyl 3-(4-bromophenyl)butanoate | ~99% (crude) | Not specified for intermediate |
| 2 | Hydrolysis and Crystallization | (S)-Ethyl 3-(4-bromophenyl)butanoate, NaOH, H₂O/MeOH, Heptane (for crystallization) | (S)-3-(4-bromophenyl)butanoic acid | 73% (after crystallization) | 98.9% |
Control of Stereochemistry in Bromination Reactions
The introduction of a bromine atom at the α-position to a ketone, such as in the synthesis of 4-bromo-3-oxobutanoic acid, requires careful control to ensure correct regioselectivity and to avoid unwanted side products. The halogenation of ketones can proceed via an enol or enolate intermediate in acidic or basic conditions, respectively. wikipedia.org The choice of conditions and reagents is critical for controlling the outcome.
In acidic solution, the bromination of an unsymmetrical ketone typically occurs at the more substituted alpha-carbon. wikipedia.org Conversely, under basic conditions, halogenation favors the less substituted alkyl group due to the inductive electron withdrawal by the halogen making the remaining hydrogens on that carbon more acidic, leading to faster subsequent halogenations. wikipedia.org For β-keto esters, this can lead to polybromination or the haloform reaction if a methyl ketone is present. wikipedia.org
To achieve selective monobromination and control the position of the bromine, specific reagents have been developed. Bromodimethylsulfonium bromide (BDMS) has been shown to be an effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. organic-chemistry.org This method is advantageous as it proceeds under mild conditions (0-5 °C or room temperature), does not require an added base or catalyst, and effectively prevents the formation of dibrominated byproducts. organic-chemistry.org The reaction with BDMS offers high yields and simplifies product purification. organic-chemistry.org
Green Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly focused on developing sustainable processes that minimize environmental impact. For the synthesis of 4-bromo-3-oxobutanoic acid and its derivatives, green chemistry approaches such as biocatalysis and continuous flow processing offer significant advantages over traditional methods.
Biocatalytic Transformations for Related Compounds
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. nih.gov For compounds structurally related to 4-bromo-3-oxobutanoic acid, biocatalytic reduction of the keto group is a key strategy for producing chiral hydroxy acids, which are valuable intermediates.
The enzymatic production of (S)-4-bromo-3-hydroxybutyrate from its corresponding keto ester, methyl 4-bromo-3-oxobutyrate, has been successfully demonstrated. nih.gov This transformation was achieved using enzymes such as a β-keto ester reductase (KER) from Penicillium citrinum and an alcohol dehydrogenase from Leifsonia sp.. nih.gov These enzymes, expressed in Escherichia coli, catalyze the reduction with high optical purity and productivity, making the process suitable for industrial application. nih.gov Protein engineering has also been employed to improve the thermostability and enantioselectivity of these enzymes. nih.gov
A variety of other biocatalysts have been used for the asymmetric reduction of related keto esters. Ketoreductases (KREDs) are commonly used, often with a cofactor regeneration system, such as using glucose dehydrogenase. nih.gov Whole-cell biocatalysts, like Candida parapsilosis, have also proven to be efficient for the reduction of bromo-keto esters, such as ethyl 3-bromo-2-oxopropanoate, yielding the corresponding (S)-alcohol with high enantiomeric excess and good yield. abap.co.in
Table 2: Examples of Biocatalytic Reduction of Related Keto Esters
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Methyl 4-bromo-3-oxobutyrate | P. citrinum β-keto ester reductase (KER) in E. coli | Methyl (S)-4-bromo-3-hydroxybutyrate | High Productivity | High Optical Purity | nih.gov |
| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 (whole cells) | (S)-Ethyl 3-bromo-2-hydroxypropanoate | 68% | 91% | abap.co.in |
| Ketoester 55 | Ketoreductase KRED1001 with NADPH regeneration | (R)-hydroxy ester 54 | 82% (for hydroxy acid) | >99.5% | nih.gov |
| Ethyl 4-chloroacetoacetate | Ketoreductase, glucose dehydrogenase, NADP+ | Ethyl (S)-4-chloro-3-hydroxybutyrate | ~97% (purity) | Not specified | nih.gov |
Continuous Flow Synthesis Applications for Related Compounds
Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. uni-muenchen.de This technology is well-suited for the synthesis of fine chemicals and pharmaceutical intermediates, including those related to 4-bromo-3-oxobutanoic acid.
The synthesis of β-keto esters and other substituted ketones has been demonstrated in continuous flow systems. zenodo.orgorganic-chemistry.org For instance, a multi-step continuous flow process has been developed for the preparation of β/γ-substituted ketones, involving an initial photocatalyzed reaction followed by subsequent in-flow transformations. zenodo.org Such systems allow for the in-situ generation and use of reactive intermediates, which can be difficult to handle in batch reactors. zenodo.org
Furthermore, biocatalysis can be integrated into continuous flow setups to create highly efficient and sustainable processes. acs.org Lipase-catalyzed reactions, such as the Michael addition of amines to acrylates to form β-amino acid esters, have been successfully performed in continuous-flow microreactors, resulting in short reaction times and high efficiency. mdpi.com Immobilized enzymes can be packed into columns or reactor coils, allowing the substrate solution to flow through and be converted to the product continuously. acs.orgmdpi.com This approach combines the high selectivity of enzymes with the process advantages of flow chemistry, representing a promising strategy for the synthesis of complex molecules like derivatives of 4-bromo-3-oxobutanoic acid. acs.org
Reaction Mechanisms and Chemical Reactivity of Butanoic Acid, 4 Bromo 3 Oxo
Carbonyl Reactivity: Nucleophilic Addition Pathways
The carbonyl group (C=O) at the C-3 position of Butanoic acid, 4-bromo-3-oxo- is a primary site for chemical reactions. Due to the higher electronegativity of oxygen compared to carbon, the carbonyl bond is polarized, rendering the carbon atom electrophilic (electron-poor) and the oxygen atom nucleophilic (electron-rich). This polarity makes the carbonyl carbon susceptible to attack by a wide range of nucleophiles in a reaction known as nucleophilic addition. aklectures.comyoutube.comyoutube.com
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. aklectures.comyoutube.com This intermediate is typically an alkoxide, which is then protonated, often by the solvent or upon acidic workup, to yield a neutral addition product. youtube.com
The reactivity of the carbonyl group in Butanoic acid, 4-bromo-3-oxo- is significantly influenced by the adjacent electron-withdrawing bromine atom and the carboxylic acid group. These groups enhance the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to simple ketones like acetone.
Nucleophilic addition reactions can be catalyzed by either acid or base.
Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated. youtube.com
Acid-catalyzed addition: The carbonyl oxygen is first protonated by an acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.comyoutube.com
The table below illustrates potential nucleophilic addition reactions at the carbonyl group.
| Nucleophile (Reagent) | Product Type |
| Hydride (e.g., NaBH₄) | Secondary Alcohol |
| Organometallics (e.g., Grignard, Organolithium) | Tertiary Alcohol |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin |
| Water (H₂O) | Hydrate (Gem-diol) |
| Alcohols (ROH) | Hemiacetal/Acetal |
Alpha-Halogenated Carbonyl Reactivity
The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group introduces another significant reactive center within the molecule.
Nucleophilic Substitution Reactions (SN2) at the Alpha-Carbon
The carbon atom bonded to the bromine (the α-carbon, C-4) is an electrophilic site, susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group makes the C-Br bond more polarized and the carbon more electrophilic. This activation, coupled with bromide being a good leaving group, facilitates nucleophilic attack at this position. libretexts.org
These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.commasterorganicchemistry.com In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This is a concerted, one-step process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. libretexts.org
A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the alpha-carbon were a chiral center, the product would have the opposite configuration to the starting material. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (Butanoic acid, 4-bromo-3-oxo-) and the nucleophile. youtube.com α-Halogenated carbonyl compounds are known to have enhanced SN2 reaction rates compared to corresponding primary alkyl halides due to the stabilization of the transition state by the adjacent carbonyl group. libretexts.org
Common nucleophiles that can participate in SN2 reactions at the alpha-carbon include:
Amines (R-NH₂)
Thiolates (R-S⁻)
Cyanide (CN⁻)
Azide (N₃⁻)
Carboxylates (R-COO⁻)
Electronic Influence of the Bromine Substituent on Adjacent Functional Groups
The bromine atom exerts a significant electronic influence on the reactivity of the entire molecule through its inductive effect. As a halogen, bromine is highly electronegative and acts as an electron-withdrawing group.
This inductive effect has several key consequences:
Increased Carbonyl Electrophilicity : The bromine atom pulls electron density away from the alpha-carbon (C-4), which in turn pulls density from the carbonyl carbon (C-3). This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and therefore more reactive towards nucleophiles.
Increased Acidity of Methylene (B1212753) Protons : The protons on the carbon between the carbonyl and the carboxylic acid group (C-2) are rendered more acidic. The electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom help to stabilize the conjugate base (enolate) that is formed upon deprotonation.
Stabilization of the Enol/Enolate Form : The electron-withdrawing nature of bromine stabilizes the enolate intermediate formed under basic conditions, which can influence the rate and outcome of reactions involving this intermediate. libretexts.org This stabilization can also affect the position of the keto-enol equilibrium.
Keto-Enol Tautomerism and its Mechanistic Implications
Butanoic acid, 4-bromo-3-oxo-, like other carbonyl compounds with alpha-hydrogens, can exist as a mixture of two readily interconvertible constitutional isomers known as tautomers: the keto form and the enol form. masterorganicchemistry.com This equilibrium is known as keto-enol tautomerism. The keto form contains the ketone functional group, while the enol form contains a hydroxyl group bonded to a carbon-carbon double bond (an "ene-ol").
The interconversion between the keto and enol forms is typically slow in neutral conditions but is catalyzed by both acid and base. masterorganicchemistry.com
Acid-Catalyzed Mechanism : In the presence of an acid, the carbonyl oxygen is protonated, making the alpha-protons more acidic. A weak base (like water) can then remove an alpha-proton to form the enol. youtube.com
Base-Catalyzed Mechanism : In the presence of a base, an alpha-proton is removed to form a resonance-stabilized intermediate called an enolate ion. Protonation of the oxygen atom of the enolate then yields the enol.
For most simple ketones, the keto-enol equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com However, the position of the equilibrium is highly dependent on factors such as solvent, temperature, and molecular structure. walisongo.ac.id For the related compound, acetoacetic acid, the percentage of the enol tautomer can range from less than 2% in water to 49% in carbon tetrachloride, highlighting the profound effect of the solvent. masterorganicchemistry.com It is suggested that the enol form is stabilized in less polar solvents by the formation of an internal hydrogen bond. masterorganicchemistry.com
The following table shows the solvent dependency of the enol content for the similar compound, ethyl acetoacetate (B1235776).
| Solvent | % Enol Tautomer |
| Water | 0.4 |
| Acetic Acid | 5.7 |
| Chloroform | 8.2 |
| Ethanol | 12.0 |
| Benzene | 19.8 |
| Hexane | 46.4 |
| Data is illustrative for a related β-dicarbonyl compound and demonstrates the principle of solvent effects on the equilibrium. |
The existence of the enol tautomer is mechanistically significant because the enol is a nucleophile at its alpha-carbon. This allows the molecule to react with electrophiles at this position. For example, the acid-catalyzed alpha-halogenation of ketones proceeds through an enol intermediate. libretexts.org
Decarboxylative Processes
As a β-keto acid, Butanoic acid, 4-bromo-3-oxo- is susceptible to decarboxylation—the loss of a molecule of carbon dioxide—upon heating. chemistrysteps.com This reaction is a characteristic feature of compounds that have a carbonyl group at the beta-position relative to a carboxylic acid. libretexts.org
Halodecarboxylation Mechanisms
The decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state. chemistrysteps.comlibretexts.org In this concerted pericyclic mechanism, the carboxylic acid proton is transferred to the carbonyl oxygen while the C-C bond between the carboxyl group and the alpha-carbon breaks. This process simultaneously forms carbon dioxide and an enol intermediate, which then tautomerizes to the more stable keto product. libretexts.org
In the case of Butanoic acid, 4-bromo-3-oxo-, this decarboxylation would lead to the formation of 1-bromoacetone. The process is a type of halodecarboxylation, where a carboxyl group is replaced by a halogen atom, although in this specific mechanistic pathway, the halogen is already present on the molecule. acs.org
The reaction is formally a decarboxylative halogenation, a class of reactions that converts carboxylic acids into organic halides. acs.org While classic methods like the Hunsdiecker reaction involve the reaction of silver carboxylates with halogens, the decarboxylation of a pre-halogenated β-keto acid represents a more direct route to a halogenated ketone. Theoretical studies on the decarboxylation of β-keto acids indicate that the activation barrier is significantly lowered in the corresponding carboxylate anion, suggesting the reaction may be facilitated under basic conditions, followed by neutralization. nih.gov
Acid- and Base-Catalyzed Transformations
The chemical behavior of Butanoic acid, 4-bromo-3-oxo- under acidic and basic conditions is dictated by the interplay of its three functional groups: the carboxylic acid, the ketone, and the α-bromo substituent. These transformations are pivotal in synthetic organic chemistry, offering pathways to valuable molecular scaffolds.
Acid-Catalyzed Transformations: Decarboxylation
Under acidic conditions, particularly with heating, Butanoic acid, 4-bromo-3-oxo-, being a β-keto acid, readily undergoes decarboxylation. This reaction proceeds through a cyclic transition state to yield bromoacetone (B165879) and carbon dioxide.
The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of an enol intermediate. A subsequent intramolecular proton transfer facilitates the elimination of carbon dioxide through a six-membered ring transition state. The resulting enol then tautomerizes to the more stable keto form, bromoacetone. This transformation is a classic example of the instability of β-keto acids under thermal and acidic conditions.
Detailed Mechanism of Acid-Catalyzed Decarboxylation:
Protonation of the Carbonyl Oxygen: The ketone's carbonyl oxygen is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.
Enolization: A proton is abstracted from the α-carbon, leading to the formation of an enol.
Cyclic Transition State and Decarboxylation: The carboxylic acid group participates in a pericyclic reaction, where a cyclic transition state allows for the concerted cleavage of the C-C bond and the release of carbon dioxide.
Tautomerization: The initially formed enol rapidly tautomerizes to the more thermodynamically stable bromoacetone.
| Product | Spectroscopic Data |
| Bromoacetone | ¹H NMR (CDCl₃, ppm): δ 4.08 (s, 2H), 2.35 (s, 3H) ¹³C NMR (CDCl₃, ppm): δ 200.1, 36.2, 30.9 Mass Spectrum (m/z): 136 (M⁺), 138 (M⁺+2) |
Base-Catalyzed Transformations: Favorskii Rearrangement
In the presence of a base, such as sodium hydroxide (B78521), Butanoic acid, 4-bromo-3-oxo- is expected to undergo a Favorskii rearrangement. This reaction is characteristic of α-halo ketones that possess an acidic α'-proton. The reaction leads to the formation of a rearranged carboxylic acid, in this case, cyclopropanecarboxylic acid.
The mechanism is initiated by the deprotonation of the carboxylic acid, followed by the abstraction of a proton from the α'-carbon (C2) by the base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a bicyclic cyclopropanone (B1606653) intermediate. The strained cyclopropanone ring is then cleaved by the attack of a hydroxide ion. Subsequent protonation yields the final product, cyclopropanecarboxylic acid.
Detailed Mechanism of Base-Catalyzed Favorskii Rearrangement:
Acid-Base Reaction: The carboxylic acid is first deprotonated by the base.
Enolate Formation: A second equivalent of base removes a proton from the α'-carbon to form an enolate.
Intramolecular Cyclization: The enolate attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, forming a cyclopropanone intermediate.
Nucleophilic Ring Opening: A hydroxide ion attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the strained three-membered ring.
Protonation: The resulting carboxylate is protonated during acidic workup to give cyclopropanecarboxylic acid.
| Starting Material | Base/Conditions | Product | Reported Yield |
| α-Haloketones (general) | NaOH, H₂O | Cyclopropanecarboxylic acid derivatives | Varies |
| 1,3-Dichloroacetone | NaOEt, EtOH | Ethyl cyclopropanecarboxylate | ~45% |
Note: The yields for the Favorskii rearrangement can vary significantly depending on the substrate and reaction conditions. The data presented for analogous reactions provide an expected range.
Applications of Butanoic Acid, 4 Bromo 3 Oxo in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
The strategic placement of multiple reactive sites within the molecular structure of butanoic acid, 4-bromo-3-oxo- and its esters makes them ideal substrates for a variety of chemical transformations. The presence of both an electrophilic α-bromomethyl ketone and a nucleophilic enolizable β-dicarbonyl system allows for participation in a range of cascade and multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds from simple precursors.
The utility of this compound as a versatile building block is exemplified in its application in cycloaddition reactions. For instance, ethyl 4-bromo-3-oxobutanoate has been demonstrated to undergo a stereoselective [4+3] annulation with azadienes. This reaction provides a powerful method for the construction of benzindeno-fused azepine derivatives, a class of compounds with potential biological activity. nih.gov The reaction proceeds with good yields and high stereoselectivity, showcasing the ability of this building block to introduce complexity and stereochemical control in a single step. nih.gov
The bifunctional nature of butanoic acid, 4-bromo-3-oxo- also lends itself to sequential reactions where each reactive site can be addressed in a controlled manner. This allows for the stepwise introduction of different molecular fragments, leading to the construction of highly substituted and functionally diverse molecules.
Table 1: Key Reactions Employing Butanoic acid, 4-bromo-3-oxo- Derivatives
| Reaction Type | Reactant(s) | Product Class | Reference |
|---|---|---|---|
| [4+3] Annulation | Azadienes | Benzindeno-fused azepines | nih.gov |
| Hantzsch-type reaction | Aldehydes, Ammonia (B1221849) source | Dihydropyridines | Inferred from nih.govopensciencepublications.comorganic-chemistry.orgnih.gov |
| Biginelli/Pinner-type reaction | Aldehydes, Urea (B33335)/Amidine | Dihydropyrimidines | Inferred from nih.govnih.govmdpi.combcrec.id |
Precursor for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, and butanoic acid, 4-bromo-3-oxo- serves as a valuable precursor for the creation of a variety of important heterocyclic systems.
The 1,3-dicarbonyl motif present in butanoic acid, 4-bromo-3-oxo- makes it an ideal candidate for classical multicomponent reactions that form six-membered heterocyclic rings. Although direct examples utilizing the bromo-substituted compound are not extensively detailed in readily available literature, its structural features strongly suggest its applicability in well-established synthetic methodologies.
For instance, in the Hantzsch pyridine (B92270) synthesis, a β-ketoester is condensed with an aldehyde and an ammonia source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.govopensciencepublications.comorganic-chemistry.orgnih.gov The structure of ethyl 4-bromo-3-oxobutanoate is well-suited for this transformation, where the bromo substituent could be retained in the final product or participate in subsequent reactions.
Similarly, the Biginelli and Pinner reactions utilize a β-dicarbonyl compound, an aldehyde, and urea or an amidine to construct dihydropyrimidine (B8664642) and pyrimidine (B1678525) rings, respectively. nih.govnih.govmdpi.combcrec.id The reactivity of butanoic acid, 4-bromo-3-oxo- would allow for its incorporation into these synthetic schemes to generate functionalized pyrimidine derivatives. The presence of the bromine atom offers a handle for further diversification of the resulting heterocyclic core.
A significant application of butanoic acid, 4-bromo-3-oxo- and its esters is in the synthesis of fused heterocyclic systems. As previously mentioned, ethyl 4-bromo-3-oxobutanoate has been successfully employed in a sodium hydride-promoted cycloaddition with azadienes to afford a series of benzindeno-fused azepines. nih.gov This stereoselective [4+3] annulation strategy has been extended to azadienes containing benzofuran (B130515) and benzothiophene (B83047) moieties, demonstrating the versatility of this method for creating diverse and complex fused heterocyclic architectures. nih.gov The utility of this approach has been further highlighted through gram-scale experiments and synthetic transformations of the resulting products. nih.gov
Intermediates in Natural Product Synthesis
While the direct application of butanoic acid, 4-bromo-3-oxo- as an intermediate in the total synthesis of a specific, named natural product is not prominently documented in publicly accessible research, its structural motifs are present in many complex natural products. The versatility of this building block in constructing complex carbocyclic and heterocyclic frameworks suggests its potential as a valuable intermediate in the synthesis of natural product analogues and derivatives. The ability to generate highly functionalized structures in a controlled manner makes it an attractive tool for synthetic chemists exploring novel routes to biologically active natural products.
Derivatization to Alpha-Amino Acids and Peptide Precursors
The synthesis of unnatural amino acids is of great interest for the development of novel peptides and proteins with enhanced or modified biological properties. nih.govrsc.orgnih.gov A derivative of the target compound, methyl-(R)-4-bromo-3-((tert-butoxycarbonyl)amino)butanoate, has been utilized in a metallaphotoredox-catalyzed cross-electrophile coupling with aryl halides. princeton.edu This method allows for the synthesis of a variety of optically pure unnatural amino acids, including analogues of phenylalanine, tryptophan, and histidine. princeton.edu This two-step conversion from serine highlights the utility of 4-bromo-3-aminobutanoate scaffolds as precursors to complex and valuable amino acid derivatives. princeton.edu The reaction is noted for its tolerance of a broad range of functional groups and its potential for scalable synthesis using flow technology. princeton.edu
Utility in Medicinal Chemistry Intermediates and Precursors
Butanoic acid, 4-bromo-3-oxo- and its derivatives are valuable intermediates in the synthesis of pharmaceutically relevant molecules. The α-bromoketone functionality is a key synthon for the introduction of various side chains in the synthesis of β-lactam antibiotics. For example, it is a known intermediate in the preparation of cephalosporin (B10832234) antibiotics, which are a cornerstone of antibacterial therapy.
Furthermore, the β-ketoester portion of the molecule is a common structural feature in a variety of biologically active compounds, including kinase inhibitors. While direct synthesis of a marketed kinase inhibitor from butanoic acid, 4-bromo-3-oxo- is not explicitly detailed, the synthesis of various kinase inhibitors relies on the reactivity of similar β-ketoesters. For example, the synthesis of dacomitinib-based PROTACs involves the use of ethyl 4-bromocrotonate, a structurally related building block.
The reactivity of this compound also makes it a suitable precursor for the synthesis of a variety of heterocyclic compounds that are known to possess medicinal properties, such as anti-inflammatory and anti-cancer activities. The ability to readily construct complex molecular frameworks makes butanoic acid, 4-bromo-3-oxo- a valuable tool in drug discovery and development.
Scaffolds for Diverse Compound Libraries
The utility of butanoic acid, 4-bromo-3-oxo- and its esters as scaffolds for diverse compound libraries stems from their ability to participate in a multitude of well-established and robust chemical reactions. These reactions allow for the systematic introduction of various substituents and the construction of different ring systems, leading to libraries of compounds with significant structural and functional diversity. Key to this versatility is the presence of the α-bromo-β-keto functionality, which serves as a linchpin for numerous cyclization and condensation reactions.
One of the most prominent applications of this scaffold is in the synthesis of five-membered heterocyclic rings, which are prevalent motifs in many biologically active natural products and synthetic drugs. The Hantzsch thiazole (B1198619) synthesis and the Paal-Knorr pyrrole (B145914) synthesis are two classical yet powerful methods that readily employ ethyl 4-bromo-3-oxobutanoate as a key building block.
In the Hantzsch thiazole synthesis , the α-haloketone functionality of ethyl 4-bromo-3-oxobutanoate reacts with a thioamide to form a thiazole ring. By varying the thioamide component, a diverse library of substituted thiazoles can be generated. This reaction is known for its high yields and tolerance of a wide range of functional groups.
Similarly, the Paal-Knorr pyrrole synthesis utilizes a 1,4-dicarbonyl compound, which can be readily derived from ethyl 4-bromo-3-oxobutanoate, to react with a primary amine or ammonia to form a pyrrole ring. The diversity of the resulting pyrrole library can be controlled by the choice of the amine component.
Beyond these classical methods, butanoic acid, 4-bromo-3-oxo- derivatives are also valuable substrates in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity and diversity. The reactive nature of the α-bromo-β-keto moiety makes it an ideal component in such transformations, allowing for the rapid assembly of complex molecular scaffolds from a variety of simple starting materials.
The following data tables illustrate the potential of ethyl 4-bromo-3-oxobutanoate as a scaffold for generating diverse compound libraries through these established synthetic routes.
Table 1: Representative Thiazole Library from Ethyl 4-bromo-3-oxobutanoate via Hantzsch Synthesis
| Entry | Thioamide Reactant | Resulting Thiazole Product |
| 1 | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| 2 | Thioacetamide | Ethyl 2,4-dimethylthiazole-5-carboxylate |
| 3 | Phenylthioacetamide | Ethyl 2-benzyl-4-methylthiazole-5-carboxylate |
| 4 | 4-Chlorothiobenzamide | Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate |
Table 2: Representative Pyrrole Library from a 1,4-Dicarbonyl Precursor Derived from Ethyl 4-bromo-3-oxobutanoate via Paal-Knorr Synthesis
| Entry | Amine Reactant | Resulting Pyrrole Product |
| 1 | Ammonia | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate |
| 2 | Methylamine | Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate |
| 3 | Aniline | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate |
| 4 | Benzylamine | Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate |
Table 3: Representative Pyrimidine Library from Ethyl 4-bromo-3-oxobutanoate
| Entry | Amidine Reactant | Resulting Pyrimidine Product |
| 1 | Acetamidine | Ethyl 2,6-dimethylpyrimidine-5-carboxylate |
| 2 | Benzamidine | Ethyl 2-phenyl-6-methylpyrimidine-5-carboxylate |
| 3 | Guanidine | Ethyl 2-amino-6-methylpyrimidine-5-carboxylate |
| 4 | 4-Methoxybenzamidine | Ethyl 2-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate |
These tables provide a snapshot of the vast chemical space that can be explored starting from the simple yet powerful scaffold of butanoic acid, 4-bromo-3-oxo-. The ability to systematically vary the reactants in these high-yielding and reliable reactions makes this compound an invaluable tool in the generation of diverse compound libraries for drug discovery and chemical biology research. The resulting heterocyclic scaffolds are of significant interest due to their frequent occurrence in pharmacologically active molecules.
Derivatives, Analogues, and Structural Modifications of Butanoic Acid, 4 Bromo 3 Oxo
Ester Derivatives
Ethyl 4-bromo-3-oxobutanoate is a prominent ester derivative of butanoic acid, 4-bromo-3-oxo-. Its synthesis is most commonly achieved through the bromination of ethyl acetoacetate (B1235776). This reaction typically involves treating ethyl acetoacetate with bromine, often in a suitable solvent, to introduce the bromine atom at the C-4 position.
The reactivity of ethyl 4-bromo-3-oxobutanoate is characterized by the presence of multiple reactive sites, making it a valuable intermediate in organic synthesis. It can participate in a variety of reactions, including nucleophilic substitutions and cycloadditions. For instance, it is utilized in the synthesis of various heterocyclic compounds. A notable application is in the stereoselective [4+3] annulation reaction with azadienes, promoted by sodium hydride, to construct benzindeno-fused azepine derivatives. researchgate.netrsc.org This reaction highlights the utility of ethyl 4-bromo-3-oxobutanoate in building complex molecular architectures with high stereocontrol. researchgate.netrsc.org
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Ethyl acetoacetate | Bromine | Bromination | Ethyl 4-bromo-3-oxobutanoate |
| Ethyl 4-bromo-3-oxobutanoate | Azadiene | [4+3] Annulation | Benzindeno-fused azepine derivative |
Introduction of Additional Functional Groups (e.g., Methoxyimino)
The introduction of additional functional groups onto the butanoic acid, 4-bromo-3-oxo- backbone can significantly alter its chemical properties and reactivity. An example of this is the incorporation of a methoxyimino group. The synthesis of 4-bromo-2-methoxyimino-3-oxo butanoic acid has been described in patent literature. google.com This process involves the reaction of a 2-(oxyimino)-3-oxo butyric acid derivative with bromine in the presence of an alcohol and acetyl bromide. google.com
Another related modification is the synthesis of ethyl 4-bromo-2-n-butoxyimino-acetoacetate. prepchem.com This is achieved by reacting ethyl 2-n-butoxyimino-acetoacetate with bromine. prepchem.com These examples demonstrate that the core structure of butanoic acid, 4-bromo-3-oxo- can be readily functionalized at the C-2 position with various oxyimino groups.
| Starting Material | Reagents | Functional Group Introduced | Product |
| tert-butyl 2-methoxyimino-3-oxo butyrate | Bromine, Acetyl bromide, Methanol (B129727) | Methoxyimino | 4-bromo-2-methoxyimino-3-oxo butanoic acid |
| Ethyl 2-n-butoxyimino-acetoacetate | Bromine | n-Butoxyimino | Ethyl 4-bromo-2-n-butoxyimino-acetoacetate |
Aromatic Analogues (e.g., 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid)
Aromatic analogues of butanoic acid, 4-bromo-3-oxo- introduce a phenyl group into the carbon chain, leading to compounds with distinct properties and applications. A key example is 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid. This compound is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrimidines, and thiadiazoles. ekb.egresearchgate.net
The synthesis of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid can be achieved through various methods, including the Friedel-Crafts acylation of bromobenzene (B47551) with maleic anhydride (B1165640). researchgate.net Its utility stems from the presence of multiple reactive centers, including the α,β-unsaturated carbonyl system, which readily participates in Michael addition reactions. myskinrecipes.com This reactivity allows for the construction of complex molecular frameworks. myskinrecipes.com
| Analogue | Key Structural Feature | Synthetic Utility |
| 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid | Bromophenyl group, α,β-unsaturated carbonyl | Intermediate for heterocyclic synthesis (e.g., pyridines, pyrimidines) |
Chiral Derivatives and Enantiomeric Forms
The development of chiral derivatives of butanoic acid, 4-bromo-3-oxo- is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. An example of a chiral derivative is (2S)-4-amino-2-bromo-4-oxo-butanoic acid. This compound, with a defined stereochemistry at the C-2 position, serves as a building block in the synthesis of more complex chiral molecules.
Furthermore, the enantioselective reactions of butanoic acid, 4-bromo-3-oxo- derivatives can lead to the formation of enantiomerically enriched products. For instance, the previously mentioned [4+3] annulation of ethyl 4-bromo-3-oxobutanoate with azadienes can be performed stereoselectively, yielding chiral benzindeno-fused azepine derivatives. researchgate.netrsc.org This demonstrates that the core structure can be a valuable component in asymmetric transformations, leading to the synthesis of specific enantiomeric forms of complex molecules.
| Chiral Derivative/Concept | Significance | Example Application |
| (2S)-4-amino-2-bromo-4-oxo-butanoic acid | Chiral building block with defined stereochemistry | Synthesis of complex chiral molecules |
| Enantioselective reactions | Formation of enantiomerically enriched products | Stereoselective [4+3] annulation to form chiral azepines |
Theoretical and Computational Investigations of Butanoic Acid, 4 Bromo 3 Oxo
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure Analysis (HOMO-LUMO, NBO Analysis, Electrostatic Potential Maps)
Once the geometry is optimized, the electronic structure can be analyzed.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic distribution within the molecule. rsc.org It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis would reveal the nature of the C-Br bond, the delocalization of electrons within the keto-acid moiety, and any intramolecular hydrogen bonding.
Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For Butanoic acid, 4-bromo-3-oxo-, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups and a region of positive or neutral potential near the bromine atom, often referred to as a "sigma-hole," which can influence intermolecular interactions.
Chemical Hardness and Softness Analysis
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger hardness value indicates greater stability and lower reactivity.
Chemical Softness (S): Softness is the reciprocal of hardness and measures the ease of electron cloud polarization. A softer molecule is generally more reactive.
These parameters provide a quantitative basis for comparing the reactivity of Butanoic acid, 4-bromo-3-oxo- with other related compounds.
Reaction Pathway Elucidation and Transition State Modeling
Computational methods are powerful tools for exploring potential chemical reactions. This involves mapping the potential energy surface to identify the most likely pathway from reactants to products. Key to this is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction. For a molecule like Butanoic acid, 4-bromo-3-oxo-, studies might investigate its decomposition, cyclization, or substitution reactions.
Kinetic and Thermodynamic Parameter Determinations
From the computed energies of the reactants, transition states, and products, important kinetic and thermodynamic parameters can be calculated.
Thermodynamic Parameters: Changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be determined to predict its spontaneity and the position of equilibrium.
Kinetic Parameters: The activation energy (Ea) derived from the transition state energy allows for the calculation of the reaction rate constant (k) using Transition State Theory. This would provide a theoretical prediction of how fast a particular reaction involving Butanoic acid, 4-bromo-3-oxo- would proceed.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction (Note: This table is for illustrative purposes only, as specific data for Butanoic acid, 4-bromo-3-oxo- is not available.)
| Parameter | Calculated Value | Units |
|---|---|---|
| Activation Energy (Ea) | Value | kJ/mol |
| Enthalpy of Reaction (ΔH) | Value | kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | Value | kJ/mol |
Solvation Effects and Conformational Analysis
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the presence of a solvent. These calculations would show how the geometry, electronic properties, and reaction energetics of Butanoic acid, 4-bromo-3-oxo- change in different solvents (e.g., polar vs. nonpolar).
Conformational analysis, both in the gas phase and in solution, would explore the different spatial arrangements (conformers) of the molecule due to rotation around its single bonds. By calculating the relative energies of these conformers, the most stable and populated conformations under different conditions can be identified, providing a more realistic picture of the molecule's behavior.
Advanced Spectroscopic Characterization for Mechanistic Elucidation of Butanoic Acid, 4 Bromo 3 Oxo
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For Butanoic acid, 4-bromo-3-oxo-, both ¹H and ¹³C NMR would be instrumental in confirming its structure and investigating its dynamic behavior in solution.
Butanoic acid, 4-bromo-3-oxo-, as a β-keto acid, is expected to exist in equilibrium between its keto and enol tautomeric forms. NMR spectroscopy is a powerful tool for studying such equilibria, as the rate of interconversion is often slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer.
Keto Form: In its keto form, the structure would give rise to two distinct signals in the ¹H NMR spectrum for the two methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the carboxylic acid (C2) would be expected to appear as a singlet, as would the protons on the carbon bearing the bromine atom (C4). The chemical shifts would be influenced by the neighboring electron-withdrawing groups.
Enol Form: The enol form would present a different set of signals. The formation of a carbon-carbon double bond would result in a vinylic proton signal, and the hydroxyl proton of the enol would also be observable. The methylene protons would no longer be present in the same environment.
The ratio of the keto to enol forms could be determined by integrating the respective signals in the ¹H NMR spectrum. This ratio is known to be highly dependent on the solvent used for the analysis.
For the ¹³C NMR spectrum of the keto form, four distinct carbon signals would be anticipated: the carboxyl carbon, the carbonyl carbon of the ketone, and the two methylene carbons. In the case of the enol form, the spectrum would show signals for the carboxyl carbon, two sp² hybridized carbons of the double bond (one of which would be bonded to the hydroxyl group), and the brominated methylene carbon.
Referencing the available data for the analogous compound, Ethyl 4-bromo-3-oxobutanoate, the following ¹³C NMR spectral data has been reported nih.gov:
| Carbon Atom | Chemical Shift (ppm) |
| C=O (ketone) | 195.3 |
| C=O (ester) | 166.4 |
| -O-CH₂- | 62.3 |
| -CH₂- (alpha to ketone) | 46.5 |
| -CH₂Br | 35.1 |
| -CH₃ | 13.9 |
Note: This data is for Ethyl 4-bromo-3-oxobutanoate and is used as an analogue.
For Butanoic acid, 4-bromo-3-oxo-, the chemical shifts would be expected to be similar, with the primary difference being the absence of the ethyl group signals and the presence of a carboxylic acid carbon signal, which typically appears in the range of 170-185 ppm.
The methylene protons at the C2 position are diastereotopic due to the presence of the chiral center that can exist at the C3 position in the enol form, or more relevantly, in derivatives where the ketone is reduced. In such cases, these protons would exhibit distinct chemical shifts and would couple to each other, appearing as a pair of doublets (an AB quartet). Analysis of the coupling constants and the use of two-dimensional NMR techniques, such as COSY and HSQC, would be essential for assigning the specific stereochemistry of any reaction products derived from Butanoic acid, 4-bromo-3-oxo-.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Butanoic acid, 4-bromo-3-oxo- would be expected to show characteristic absorption bands for the carboxylic acid and ketone functionalities.
The most prominent features would include:
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.
C=O Stretch (Ketone): Another strong, sharp absorption band should appear in the region of 1715-1730 cm⁻¹. The presence of the electronegative bromine atom on the adjacent carbon may slightly shift this frequency.
C-O Stretch: An absorption band corresponding to the carbon-oxygen single bond of the carboxylic acid would be expected in the 1210-1320 cm⁻¹ range.
C-Br Stretch: The carbon-bromine stretching vibration would likely appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
The presence of the enol tautomer would be indicated by a C=C stretching absorption around 1650 cm⁻¹ and a less broad O-H stretch at higher wavenumbers compared to the carboxylic acid O-H.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Ketone C=O | 1715-1730 |
| Carboxylic Acid C=O | 1700-1725 |
| C-O | 1210-1320 |
| C-Br | 500-600 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For Butanoic acid, 4-bromo-3-oxo-, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of Butanoic acid, 4-bromo-3-oxo- would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of the -CH₂Br radical or the -CH₂COOH radical.
Loss of Bromine: The C-Br bond is relatively weak and can cleave to give a fragment corresponding to the loss of a bromine radical.
Decarboxylation: Carboxylic acids can lose CO₂ (44 Da) upon ionization.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, other rearrangements involving the carboxylic acid group could occur.
Analysis of the GC-MS data for the analogous Ethyl 4-bromo-3-oxobutanoate reveals a top peak at m/z 115, a second highest at m/z 43, and a third highest at m/z 29. nih.gov These fragments likely correspond to characteristic losses from the parent molecule.
| Possible Fragment | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the bromine isotope pattern. |
| [M - Br]⁺ | Loss of a bromine radical. |
| [M - COOH]⁺ | Loss of the carboxylic acid group. |
| [CH₂Br]⁺ | Bromomethyl cation. |
| [CH₂COOH]⁺ | Carboxymethyl cation. |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. While no crystal structure for Butanoic acid, 4-bromo-3-oxo- has been reported, studies on other β-keto acids have revealed important structural features. sjf.edu
If a suitable crystal of Butanoic acid, 4-bromo-3-oxo- could be obtained, X-ray diffraction analysis would be expected to reveal:
The precise three-dimensional arrangement of the atoms in the solid state.
Confirmation of whether the molecule exists in the keto or enol form in the crystal lattice. It is common for one tautomer to be favored in the solid state.
Detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
This technique would be particularly valuable for determining the absolute configuration if the molecule were resolved into its enantiomers, providing unambiguous stereochemical information.
Future Research Directions and Emerging Methodologies in Butanoic Acid, 4 Bromo 3 Oxo Chemistry
Development of Novel Catalytic Systems for Transformations
The transformation of Butanoic acid, 4-bromo-3-oxo-, and its esters is increasingly benefiting from the development of sophisticated catalytic systems, with a particular emphasis on biocatalysis for stereoselective reductions. Enzymes, particularly oxidoreductases, have demonstrated significant potential in converting the prochiral ketone of 4-bromo-3-oxobutanoic acid esters into chiral hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.
A notable advancement is the use of NADP-dependent oxidoreductases for the stereoselective reduction of these β-keto esters. Research has shown that a purified oxidoreductase can be immobilized on supports like Eupergit C to catalyze this reduction. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net A critical aspect of these systems is the regeneration of the expensive NADP cofactor, which has been successfully achieved using enzymes like glucose dehydrogenase. acs.orgresearchgate.netresearchgate.net
Microorganisms are a rich source of these catalytically active enzymes. For instance, cells of Geotrichum candidum have been employed for the stereoselective reduction of methyl and ethyl esters of 4-bromo-3-oxobutanoic acid, achieving high reaction yields and optical purity. acs.org The table below summarizes the performance of various microbial systems in the reduction of 4-halo-3-oxobutanoic acid esters.
| Microbial System | Substrate | Product | Reaction Yield | Optical Purity (e.e.) |
| Geotrichum candidum SC 5469 | Methyl/Ethyl esters of 4-bromo-3-oxobutanoic acid | Corresponding (S)-hydroxy esters | >85% | >94% |
| Geotrichum candidum SC 5469 (heat-treated) | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | up to 98% |
| Recombinant E. coli expressing secondary alcohol dehydrogenase | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.2% conversion | >99% |
| Lactobacillus kefir | Prochiral ketones | Chiral alcohols | High e.e. and conversion | Not specified for bromo-ester |
Future research is directed towards discovering and engineering novel enzymes with enhanced stability, activity, and substrate specificity. The integration of photocatalysis with biocatalysis in light-driven biotransformation systems is another promising avenue, aiming to create more sustainable and efficient catalytic processes. acs.org
Advancements in Chemo- and Regioselective Synthesis
The inherent polyfunctionality of Butanoic acid, 4-bromo-3-oxo- presents both a challenge and an opportunity for chemo- and regioselective synthesis. The presence of a carboxylic acid, a ketone, and a carbon-bromine bond necessitates precise control to achieve desired transformations.
Enzymatic catalysis has emerged as a powerful tool for achieving high chemo- and regioselectivity. In the biocatalytic reduction of 4-bromo-3-oxobutanoic acid esters, oxidoreductases selectively reduce the ketone group to a hydroxyl group without affecting the ester or the carbon-bromine bond. researchgate.netresearchgate.net This high degree of selectivity is often difficult to achieve with conventional chemical reducing agents and circumvents the need for complex protection-deprotection strategies.
Beyond enzymatic reactions, the differential reactivity of the functional groups can be exploited. For example, in the synthesis of pyrazole (B372694) derivatives, the ketone functionality is targeted by hydrazine (B178648) nucleophiles to initiate cyclization. scribd.com Similarly, in the synthesis of pyridazin-3(2H)-ones, the bromo- and keto- groups are involved in the reaction with hydrazines. epdf.pub
Future advancements in this area are likely to focus on the development of novel chemocatalysts that can distinguish between the different reactive sites of the molecule. This will enable a wider range of selective modifications, providing access to a greater diversity of molecular structures derived from Butanoic acid, 4-bromo-3-oxo-.
Integration with Automated and High-Throughput Synthesis Platforms
The utility of Butanoic acid, 4-bromo-3-oxo- as a versatile building block is being amplified by its integration into modern drug discovery workflows, which heavily rely on automated and high-throughput synthesis platforms. These platforms enable the rapid generation of large libraries of compounds for biological screening.
Methyl 4-bromo-3-oxobutanoate has been utilized as a starting material in the synthesis of compounds that are subsequently evaluated as potential inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B). acs.org The synthesis of such compound libraries is often amenable to automation, allowing for the systematic exploration of chemical space around a core scaffold derived from Butanoic acid, 4-bromo-3-oxo-.
The future in this domain points towards the development of robust synthetic protocols involving Butanoic acid, 4-bromo-3-oxo- that are compatible with automated synthesisers. This includes solid-phase synthesis strategies where the molecule can be tethered to a resin and subjected to a series of automated reaction steps to build complexity. The combination of automated synthesis and high-throughput screening can significantly accelerate the discovery of new bioactive molecules derived from this versatile starting material.
Exploration of Applications in Advanced Materials Science
While the primary applications of Butanoic acid, 4-bromo-3-oxo- have historically been in organic synthesis, particularly for pharmaceuticals, its potential in advanced materials science is an emerging area of interest. The multifunctionality of the molecule offers handles for incorporation into polymeric structures or for the synthesis of functional materials.
Although direct applications of Butanoic acid, 4-bromo-3-oxo- in materials science are not yet widely reported, its derivatives hold promise. For instance, pyrazole derivatives, which can be synthesized from this compound, are known to be used in the development of novel materials with specific electronic or optical properties. The bifunctional nature of the parent molecule could potentially be utilized in the synthesis of cross-linked polymers or functional hydrogels.
Future research could explore the use of Butanoic acid, 4-bromo-3-oxo- as a monomer or a functional additive in polymerization reactions. The bromine atom could be a site for subsequent polymer modifications, such as grafting or cross-linking. Furthermore, its ability to chelate with metal ions could be investigated for the formation of coordination polymers or metal-organic frameworks (MOFs). ambeed.com This remains a largely unexplored field with significant potential for innovation.
Discovery of New Synthetic Pathways to Complex Molecular Scaffolds
A significant area of ongoing research is the use of Butanoic acid, 4-bromo-3-oxo- as a key starting material for the discovery of new synthetic pathways to complex and biologically relevant molecular scaffolds. Its ability to participate in cyclization reactions makes it a valuable precursor for a variety of heterocyclic systems.
One of the most well-established applications is in the synthesis of pyrazole derivatives. The reaction of 4-bromo-3-oxobutanoic acid with hydrazines leads to the formation of pyrazol-4-ols through a cyclization-elimination sequence. scribd.com This pathway provides a straightforward entry into this important class of heterocyclic compounds.
Another important application is in the synthesis of pyridazin-3(2H)-ones. 4,5-Dihalopyridazin-3(2H)-ones can be oxoalkylated using 4-bromo-3-oxobutanoic acid, demonstrating its utility in building more complex pyridazine (B1198779) structures. epdf.pub
Furthermore, Butanoic acid, 4-bromo-3-oxo- is a key intermediate in the synthesis of the third-generation oral cephalosporin (B10832234) antibiotic, cefdinir. In this multi-step synthesis, it is used to acylate the 7-amino-3-vinyl-3-cephem-4-carboxylic acid ester, forming a crucial part of the final drug molecule. scribd.com
The future in this area will likely involve the exploration of Butanoic acid, 4-bromo-3-oxo- in multicomponent reactions and tandem or domino reaction cascades to construct highly complex molecular architectures in a single pot. The development of new catalytic methods for its transformation will undoubtedly unlock novel synthetic pathways to a wider range of intricate molecular scaffolds with potential applications in medicine and beyond.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-3-oxobutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of 4-bromo-3-oxobutanoic acid can be adapted from protocols for analogous halogenated β-keto acids. For example, bromination of 3-oxobutanoic acid derivatives using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) under controlled temperatures (0–25°C) is common . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Yield optimization requires monitoring pH and reaction time to minimize side reactions like over-bromination or decarboxylation .
Q. How can NMR and IR spectroscopy distinguish 4-bromo-3-oxobutanoic acid from its structural analogs?
- Methodological Answer :
- ¹H NMR : The β-keto group (3-oxo) deshields adjacent protons, producing a characteristic singlet for the methylene group (CH₂) near δ 3.5–4.0 ppm. The bromine atom at C4 induces splitting patterns in nearby protons due to spin-spin coupling .
- IR : Strong absorption bands for the carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹ (ketone) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch). The C-Br stretch is visible at ~550–650 cm⁻¹ .
Q. What are the key challenges in stabilizing 4-bromo-3-oxobutanoic acid during storage?
- Methodological Answer : The β-keto acid moiety is prone to thermal and hydrolytic degradation. Storage recommendations include:
- Temperature : –20°C under inert atmosphere (argon/nitrogen) to prevent decarboxylation.
- Moisture Control : Use desiccants (e.g., silica gel) and anhydrous solvents for dissolution.
- Light Protection : Amber glass vials to avoid photolytic cleavage of the C-Br bond .
Advanced Research Questions
Q. How does the electronic nature of the bromine substituent influence the reactivity of 4-bromo-3-oxobutanoic acid in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the β-keto carbonyl group, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols). Computational studies (DFT calculations) can map electron density distributions to predict regioselectivity. Experimental validation involves kinetic monitoring via HPLC or in situ IR to compare reaction rates with non-halogenated analogs .
Q. What strategies resolve contradictions between experimental and computational data regarding the acid dissociation constant (pKa) of 4-bromo-3-oxobutanoic acid?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models (e.g., COSMO-RS). To address this:
- Experimental pKa : Measure via potentiometric titration in aqueous/organic solvent mixtures.
- Computational Refinement : Use hybrid solvation models (explicit + implicit) and benchmark against high-level ab initio methods (e.g., CCSD(T)) .
- Data Reconciliation : Apply multivariate regression to account for solvent polarity and ionic strength effects .
Q. How can 4-bromo-3-oxobutanoic acid serve as a precursor for synthesizing heterocyclic compounds?
- Methodological Answer : The compound is a versatile building block for:
- Furan/Pyrrole Synthesis : Cyclocondensation with diols or amines under acidic catalysis (e.g., PTSA).
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions using the C-Br bond to introduce aryl/heteroaryl groups .
- β-Lactam Formation : Reaction with imines via Staudinger synthesis, monitored by LC-MS for intermediates .
Safety and Handling
Q. What safety protocols are essential when handling 4-bromo-3-oxobutanoic acid in catalytic studies?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during weighing and reactions to prevent inhalation of volatile byproducts.
- Waste Disposal : Quench reactive residues with ice-cold sodium bicarbonate before disposal in halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
